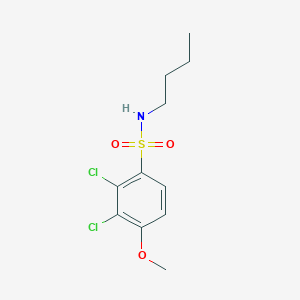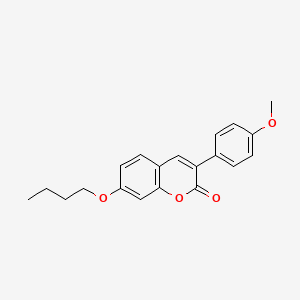
2-(cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide
説明
2-(Cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPPC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. CPPC has been extensively studied for its anticancer properties, and its synthesis, mechanism of action, and physiological effects have been investigated in detail.
作用機序
The exact mechanism of action of 2-(cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its anticancer effects through multiple pathways. One of the key pathways involves the inhibition of ribonucleotide reductase, which leads to a decrease in DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote cancer cell growth and survival. This compound has also been found to increase the levels of intracellular glutathione, an antioxidant that protects cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer cell survival.
実験室実験の利点と制限
One of the main advantages of 2-(cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide is its potential as a novel anticancer agent. It has been shown to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the research on 2-(cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Another area of interest is the development of this compound derivatives that can improve its solubility and bioavailability. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
科学的研究の応用
2-(cyclopropylcarbonyl)-N-propylhydrazinecarbothioamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in cancer cell death. This compound has also been studied for its potential use in the treatment of other diseases, such as tuberculosis and malaria.
特性
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-9-8(13)11-10-7(12)6-3-4-6/h6H,2-5H2,1H3,(H,10,12)(H2,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQULNENWYJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4729507.png)
![4-[(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B4729511.png)
![2-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-perimidine](/img/structure/B4729532.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4729538.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729549.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide](/img/structure/B4729561.png)
![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4729569.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)
![2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4729584.png)
![1-butyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4729586.png)
![5-(4-bromophenyl)-2-(3-furylmethylene)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4729599.png)
![(3S*,4S*)-4-[{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4729603.png)
